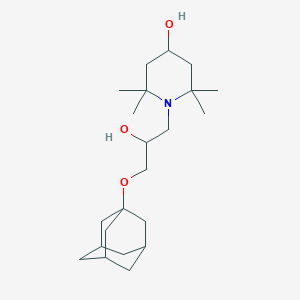

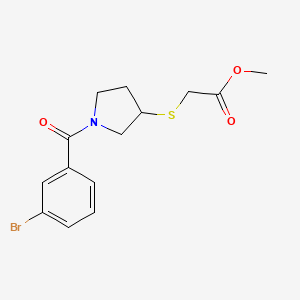

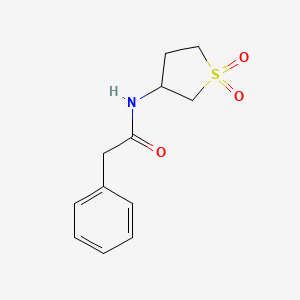

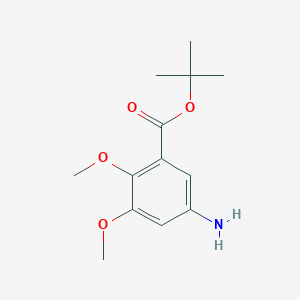

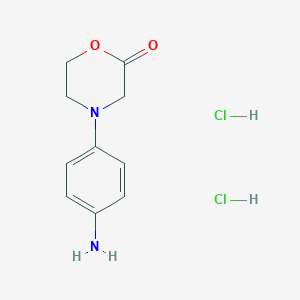

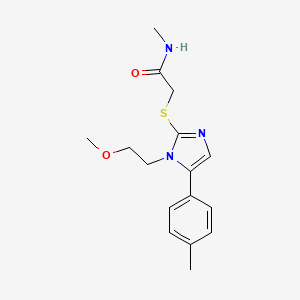

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” are not fully detailed in the search results. The molecular formula is C14H16BrNO3S and the molecular weight is 358.25.Scientific Research Applications

Anticancer Properties

The pyrrolidine ring in Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate can be modified to create derivatives with potential anticancer activity. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .

Enzyme Inhibition

Pyrrolidine derivatives can act as enzyme inhibitors. By targeting specific enzymes involved in disease pathways, they may offer therapeutic benefits. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be explored for its inhibitory effects on key enzymes .

Anti-inflammatory Agents

The pyrrolidine scaffold has been associated with anti-inflammatory properties. Researchers have synthesized pyrrolidine-based compounds to modulate inflammatory responses. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate might exhibit similar effects .

Neuroprotective Activity

Pyrrolidine derivatives have shown promise in neuroprotection. They can enhance neuronal survival and reduce oxidative stress. Investigating the neuroprotective potential of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be valuable .

Antiviral Agents

The pyrrolidine ring system has been explored for antiviral drug development. By modifying substituents, researchers aim to inhibit viral replication. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be evaluated for antiviral activity .

Chiral Ligands in Asymmetric Synthesis

Pyrrolidine derivatives serve as chiral ligands in asymmetric synthesis. Their stereogenic centers allow for enantioselective reactions. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate may find applications in catalysis and organic synthesis .

Mechanism of Action

Safety and Hazards

Specific safety and hazard information for “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” is not available in the search results. General safety measures for handling chemicals include working in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name |

methyl 2-[1-(3-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDBGHARFZKRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2355779.png)

![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)

![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)

![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)